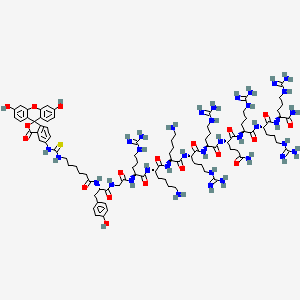
Fitc-LC-tat (47-57)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fitc-LC-tat (47-57) is a fluorescently labeled peptide derived from the transactivator of transcription (TAT) protein of the Human Immunodeficiency Virus (HIV). This peptide is known for its ability to penetrate cell membranes, making it a valuable tool in various scientific research applications. The fluorescent label, fluorescein isothiocyanate (FITC), allows for easy tracking and visualization of the peptide within biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fitc-LC-tat (47-57) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for Fitc-LC-tat (47-57) is FITC-LC-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-NH2. The FITC label is attached to the peptide via a long chain (LC) to prevent degradation.
Industrial Production Methods
Industrial production of Fitc-LC-tat (47-57) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Fitc-LC-tat (47-57) primarily undergoes reactions typical of peptides, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products Formed
The major products formed from these reactions are modified peptides with altered properties, such as increased stability or altered binding affinity.
Wissenschaftliche Forschungsanwendungen
Fitc-LC-tat (47-57) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Utilized in cell-penetration studies to understand how peptides can cross cell membranes.
Medicine: Employed in drug delivery research to enhance the delivery of therapeutic molecules into cells.
Industry: Applied in the development of diagnostic tools and assays that require cell-penetrating peptides.
Wirkmechanismus
Fitc-LC-tat (47-57) exerts its effects by penetrating cell membranes through a mechanism that involves direct translocation rather than endocytosis. The arginine-rich sequence of the peptide interacts with the negatively charged components of the cell membrane, facilitating its entry into the cell. Once inside, the FITC label allows for visualization and tracking of the peptide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tat (47-57): The non-labeled version of the peptide.
Penetratin: Another cell-penetrating peptide derived from the Antennapedia homeodomain.
Transportan: A chimeric peptide combining sequences from galanin and mastoparan.
Uniqueness
Fitc-LC-tat (47-57) is unique due to its fluorescent label, which allows for easy tracking and visualization in biological systems. This feature makes it particularly valuable in research applications where monitoring the peptide’s location and movement is crucial.
Eigenschaften
Molekularformel |
C91H141N35O19S |
|---|---|
Molekulargewicht |
2061.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C91H141N35O19S/c92-35-5-3-14-60(120-75(135)59(17-9-39-109-85(98)99)117-72(132)48-115-74(134)67(44-49-23-26-51(127)27-24-49)118-71(131)22-2-1-7-37-114-90(146)116-50-25-30-55-54(45-50)83(143)145-91(55)56-31-28-52(128)46-68(56)144-69-47-53(129)29-32-57(69)91)77(137)121-61(15-4-6-36-93)78(138)123-63(19-11-41-111-87(102)103)79(139)124-65(21-13-43-113-89(106)107)81(141)126-66(33-34-70(94)130)82(142)125-64(20-12-42-112-88(104)105)80(140)122-62(18-10-40-110-86(100)101)76(136)119-58(73(95)133)16-8-38-108-84(96)97/h23-32,45-47,58-67,127-129H,1-22,33-44,48,92-93H2,(H2,94,130)(H2,95,133)(H,115,134)(H,117,132)(H,118,131)(H,119,136)(H,120,135)(H,121,137)(H,122,140)(H,123,138)(H,124,139)(H,125,142)(H,126,141)(H4,96,97,108)(H4,98,99,109)(H4,100,101,110)(H4,102,103,111)(H4,104,105,112)(H4,106,107,113)(H2,114,116,146)/t58-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1 |
InChI-Schlüssel |
LGQQNQDWKGOXHB-KJJQCGMTSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)CCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















